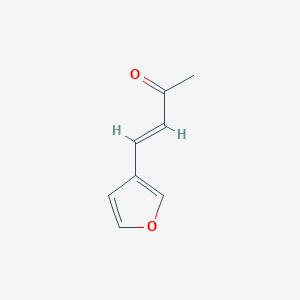

4-(FURAN-3-YL)BUT-3-EN-2-ONE

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(furan-3-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)2-3-8-4-5-10-6-8/h2-6H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYSMWEMINDEPKS-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature and Isomeric Considerations of 4 Furan 3 Yl but 3 En 2 One

The systematic naming and classification of 4-(furan-3-yl)but-3-en-2-one are governed by internationally recognized chemical conventions. Understanding these, along with the potential for isomerism, is fundamental to characterizing the compound.

The formal name for the compound, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the molecule's structure: a four-carbon butenone chain attached to the third position of a furan (B31954) ring. While this compound is not as widely documented as its 2-yl isomer, its systematic name is unambiguous. Common aliases are not prevalent in scientific literature, likely due to its more specialized nature.

| Identifier Type | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₈O₂ |

| Molecular Weight | 136.15 g/mol |

Positional isomerism occurs when compounds have the same molecular formula and carbon skeleton but differ in the position of a functional group. In this case, the butenone moiety can be attached to either the second or third position of the furan ring, giving rise to 4-(furan-2-yl)but-3-en-2-one (B6264371) and this compound, respectively.

The furan-2-yl isomer is more commonly encountered and has been more extensively studied. The position of the substituent on the furan ring can influence the electronic properties and reactivity of the molecule. The proximity of the substituent to the ring's oxygen atom in the 2-position can lead to different electronic and steric environments compared to the 3-position.

| Isomer | IUPAC Name | CAS Number | Key Differences |

| Furan-3-yl derivative | This compound | Not readily available | Butenone at position 3 of the furan ring. |

| Furan-2-yl derivative | 4-(furan-2-yl)but-3-en-2-one | 623-15-4 bldpharm.compharmaffiliates.comachemblock.com | Butenone at position 2 of the furan ring. More extensively studied. |

The presence of a carbon-carbon double bond in the but-3-en-2-one (B6265698) side chain allows for stereoisomerism, specifically E/Z isomerism. wikipedia.orgkhanacademy.org This arises from the restricted rotation around the double bond, leading to two possible spatial arrangements of the substituents.

The designation of E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.org For each carbon of the double bond, the substituents are assigned a priority based on atomic number.

If the higher-priority groups on each carbon are on the same side of the double bond, the configuration is designated as Z (from the German zusammen, meaning "together").

If the higher-priority groups are on opposite sides, the configuration is E (from the German entgegen, meaning "opposite").

For this compound, the two stereoisomers are:

(E)-4-(furan-3-yl)but-3-en-2-one

(Z)-4-(furan-3-yl)but-3-en-2-one

The specific geometry of the isomer can have a significant impact on its physical properties, such as melting point and boiling point, as well as its biological activity.

| Configuration | Description |

| (E)-isomer | The higher-priority groups (furan ring and the carbonyl group) are on opposite sides of the double bond. |

| (Z)-isomer | The higher-priority groups (furan ring and the carbonyl group) are on the same side of the double bond. |

Advanced Synthetic Methodologies for 4 Furan 3 Yl but 3 En 2 One and Analogues

Direct Synthetic Routes to 4-(Furan-3-yl)but-3-en-2-one

Direct synthesis aims to construct the target molecule in a highly efficient manner, often by forming a key bond or functional group in the final step.

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions. The oxidation of allylic alcohols to their corresponding α,β-unsaturated ketones (enones) is a fundamental transformation for which enzymatic methods offer high selectivity under mild conditions. mdpi.com The direct synthesis of this compound can be envisioned via the selective oxidation of its corresponding secondary alcohol, 4-(furan-3-yl)but-3-en-2-ol.

Enzymes such as alcohol dehydrogenases (ADHs) and oxidases are prominent biocatalysts for alcohol oxidation. mdpi.com Oxidases, which use molecular oxygen as the oxidant, are particularly attractive from a green chemistry perspective, producing water or hydrogen peroxide as the only byproduct. mdpi.com For instance, copper-dependent oxidases function through a mechanism involving a Cu²⁺/phenoxy radical pair that binds the alcohol and facilitates a hydrogen atom abstraction to yield the carbonyl product. mdpi.com

While specific literature detailing the chemoenzymatic oxidation of 4-(furan-3-yl)but-3-en-2-ol to the target enone is not prominent, the general applicability of this methodology is well-established for a wide range of alcohols. mdpi.com For example, enantiomerically enriched bicyclic enones, which are valuable chiral synthons, can be prepared by the oxidation of their corresponding bicyclic allylic alcohols. scirp.org Furthermore, chemoenzymatic routes have been developed for the synthesis of enantiomerically enriched α'-hydroxy cyclic enones, demonstrating the power of enzymes in constructing complex chiral molecules containing the enone motif. metu.edu.tr The synthesis of enantiopure furan-based alcohols has also been achieved through lipase-catalyzed asymmetric acylation, providing the chiral precursors that could potentially be oxidized to chiral enones. researchgate.net

Synthetic Approaches for Related Furyl-Butenone Structures

The synthesis of analogues, particularly the 2-furyl isomer, is widely reported and provides valuable insight into methodologies applicable to the 3-furyl target.

Aldol (B89426) condensation is a classic and powerful C-C bond-forming reaction for creating enones. The reaction between an aldehyde and a ketone, such as furfural (B47365) (furan-2-carbaldehyde) and acetone (B3395972), is a well-studied pathway to produce furyl-butenone structures. mdpi.com This reaction can be catalyzed by either acids or bases, though base catalysis is often preferred for better control and selectivity. mdpi.comresearchgate.net

The reaction proceeds via the formation of an enolate from acetone, which then attacks the carbonyl carbon of furfural to form an aldol addition product, 4-(furan-2-yl)-4-hydroxybutan-2-one. osti.govsrce.hr This intermediate rapidly undergoes dehydration to yield the conjugated enone, 4-(2-furyl)-3-buten-2-one. mdpi.comosti.gov A potential subsequent reaction involves the condensation of this product with another molecule of furfural to form 1,5-di(2-furanyl)-1,4-pentadien-3-one. mdpi.comresearchgate.net

Various solid base catalysts have been investigated to improve efficiency and facilitate catalyst separation. Catalysts such as Mg-Al mixed oxides, hydrotalcites, and CaO/MgAl₂O₄ have been employed, with performance depending on the catalyst's acid-base properties. mdpi.comosti.gov For instance, studies using a flow reactor have shown that CaO/MgAl₂O₄ is a highly active catalyst for this transformation. osti.gov

| Catalyst | Reaction Conditions | Key Findings | Conversion (%) | Selectivity to F₂Ac (%) |

|---|---|---|---|---|

| MgAl mixed oxide (Conventional) | 100 °C, 3h, Toluene | Serves as a baseline for comparison. | 35.7 | 76.2 |

| MgAl mixed oxide (Microwave-assisted synthesis) | 100 °C, 3h, Toluene | Microwave synthesis affects textural properties. | 40.9 | 74.1 |

| MgAl mixed oxide (Surfactant + Microwave) | 100 °C, 3h, Toluene | Leads to larger pores and different acid/base properties, increasing yield of the desired F₂Ac product. | 62.7 | 71.0 |

| CaO/MgAl₂O₄ | 100 °C, Flow reactor | Highest specific rates observed among tested catalysts. Deactivation noted due to furoic acid formation. | < 20 (for rate measurement) | N/A |

This strategy is directly analogous for the synthesis of this compound, which would utilize 3-furaldehyde (B129913) as the starting material instead of furfural.

Transition metal catalysis, particularly with gold, offers powerful methods for activating alkynes and orchestrating complex cyclizations and rearrangements. nih.gov Gold(I) catalysts are highly carbophilic and can activate the carbon-carbon triple bond of a furan-yne substrate (a molecule containing both a furan (B31954) ring and an alkyne). nih.govbeilstein-journals.org

One strategy involves the gold(I)-catalyzed reaction of furan-ynes with N-oxides. nih.govnih.gov This transformation can lead to several different heterocyclic scaffolds, including furan enone derivatives, with the product outcome being tunable by adjusting reaction conditions. nih.gov Another powerful approach is the intramolecular cycloisomerization of furan-ynes bearing a silyloxy or allyloxy group, which provides access to protected 1-naphthol (B170400) derivatives that feature an enone moiety. nih.gov

Gold catalysts have also been used to generate allene (B1206475) intermediates from furan-ynes bearing a propargyl carbonate group. nih.govfrontiersin.org The in-situ-formed allene can then undergo an intramolecular Diels-Alder reaction with the furan ring, leading to complex polycyclic aromatic systems. nih.gov While not a direct route to simple furyl-butenones, these transformations highlight the versatility of gold catalysis in manipulating furan-yne precursors to generate enone-containing structures. nih.govnih.govnih.gov The combination of triazole-gold and copper catalysts has also been shown to synthesize substituted furans from propargyl alcohols and alkynes in a one-pot cascade. organic-chemistry.org

Various cyclization strategies have been developed to construct the furan or furanone ring itself, often yielding products with an enone-like structure. These methods typically build the heterocyclic core from acyclic precursors.

One notable method is the base-induced intramolecular cyclization of sulfonium (B1226848) salts. For example, 3-alkoxycarbonyl-2-oxopropyldiphenylsulfonium salts can undergo alkylation followed by intramolecular cyclization to produce 4-alkylated 3(2H)-furanones in moderate to high yields under mild conditions. nii.ac.jporganic-chemistry.org This one-pot process utilizes commercially available reagents and demonstrates broad functional group tolerance. organic-chemistry.org The mechanism involves the generation of an enolate which then performs an intramolecular nucleophilic attack to form the furanone ring. nii.ac.jp

Other cyclization approaches include:

Phosphine-catalyzed intramolecular cyclization of α-nitroethylallenoates, which yields (Z)-furan-2(3H)-one oxime derivatives stereoselectively. nih.gov

Platinum-catalyzed intramolecular cyclization of α-benzyl allenoates can be directed to form either indene (B144670) or furanone products by altering the ester substituent. acs.org

Indium-catalyzed three-component reaction between alkynyl enones, aldehydes, and secondary amines can produce highly substituted cyclopenta[c]furan derivatives diastereoselectively. nih.gov

| Starting Material | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|

| 3-Ethoxycarbonyl-2-oxopropyldiphenylsulfonium tetrafluoroborate | t-BuOK, THF, 0 °C | 5-Ethoxy-3(2H)-furanone | 95 |

| 3-Ethoxycarbonyl-2-oxopropyldiphenylsulfonium tetrafluoroborate | t-BuOK, Benzyl bromide, THF, 0 °C to rt | 4-Benzyl-5-ethoxy-3(2H)-furanone | 85 |

| 3-Ethoxycarbonyl-2-oxopropyldiphenylsulfonium tetrafluoroborate | t-BuOK, Allyl bromide, THF, 0 °C to rt | 4-Allyl-5-ethoxy-3(2H)-furanone | 89 |

Stereoselective Synthesis of this compound Isomers

Achieving stereocontrol in the synthesis of this compound is crucial for accessing specific geometric isomers (E/Z). The double bond in the butenone side chain can exist in two configurations, and controlling this geometry is a key synthetic challenge.

The aforementioned Aldol condensation typically results in the formation of the thermodynamically more stable (E)-isomer as the major product. For alternative stereochemical outcomes, other olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, would be required. These methods could construct the C=C double bond with predictable stereochemistry by reacting a furan-3-carboxaldehyde with an appropriate phosphorus ylide or phosphonate (B1237965) carbanion.

In the broader context of stereoselective furan synthesis, significant progress has been made in asymmetric catalysis to control the formation of chiral centers. For instance, diastereodivergent organocatalysis has been used for the asymmetric synthesis of chiral annulated furans. rsc.orgbenthamscience.com This approach uses cinchona alkaloids to catalyze the addition of β-ketoesters to 2-(1-alkynyl)-2-alkene-1-ones, followed by a silver-catalyzed cycloisomerization, allowing access to different diastereomers by simply modifying the catalyst. rsc.org Additionally, catalytic, enantioselective vinylogous Mukaiyama aldol reactions of 2-(trimethylsilyloxy)furan with aldehydes have been developed to produce chiral γ-butenolides with high enantiomeric excess. nih.gov While these methods focus on generating chiral centers rather than controlling E/Z isomerism of an acyclic double bond, they underscore the advanced catalytic tools available for achieving high levels of stereocontrol in the synthesis of furan-containing molecules.

Mechanistic Investigations of Reactivity and Transformation Pathways of 4 Furan 3 Yl but 3 En 2 One

Reactivity of the Furan (B31954) Ring System within the Conjugate

The furan ring in 4-(furan-3-yl)but-3-en-2-one, an electron-rich heteroaromatic system, exhibits characteristic reactivity, including a susceptibility to dearomatization and participation in cycloaddition reactions.

Aromaticity and Dearomatization Pathways in Furan Enones

Furan's aromaticity, derived from the delocalization of six π-electrons, is a defining feature of its chemistry. libretexts.org However, compared to benzene, furan has a lower resonance stabilization energy, making it more susceptible to reactions that disrupt its aromatic character. rsc.org This process, known as dearomatization, is a key transformation pathway for furan-containing compounds, including enones. rsc.orgnih.gov

Dearomatization of furans can be achieved through various strategies, including oxidative, reductive, and cycloaddition-based methods. rsc.orgresearchgate.net For instance, the oxidative dearomatization of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones has been shown to proceed through an unusual cyclization of the resulting 2-ene-1,4,7-triones. nih.gov This transformation highlights how the furan ring can be activated for dearomatization, leading to the formation of more complex molecular architectures. nih.gov The presence of an enone substituent can influence the propensity of the furan ring to undergo dearomatization, as the electron-withdrawing nature of the enone can affect the electron density of the furan ring.

Cycloaddition Reactions (e.g., Diels-Alder, Oxyallyl Cation Cycloaddition)

The furan ring can act as a diene in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govderpharmachemica.comuc.pt However, the aromatic nature of furan makes it a relatively unreactive diene, and the cycloaddition is often reversible. nih.gov The reactivity of the furan ring in Diels-Alder reactions can be influenced by substituents. Electron-withdrawing groups on the furan ring generally enhance its reactivity as a diene. nih.gov In the context of this compound, the enone moiety acts as an electron-withdrawing group, which could potentially modulate the furan's reactivity in such cycloadditions.

Oxyallyl cation cycloadditions represent another important class of reactions involving furans. acs.orgacs.orgnih.gov These reactions can proceed via either a [4+3] or a [3+2] cycloaddition pathway, leading to the formation of seven- or five-membered rings, respectively. nih.gov The regioselectivity of these cycloadditions with unsymmetrical furans has been a subject of both experimental and theoretical studies. nih.gov For example, the reaction of oxyallyl cations with substituted furans can be ambiphilic, meaning the oxyallyl can act as both a nucleophile and an electrophile. nih.gov The presence of the butenone side chain in this compound could influence the electronic properties of the furan ring and thus the outcome of its cycloaddition reactions with oxyallyl cations.

| Cycloaddition Type | Reactant | Key Features | Resulting Structure |

| Diels-Alder | Furan as a diene | Often reversible due to furan's aromaticity; reactivity influenced by substituents. nih.gov | Six-membered carbocyclic or heterocyclic systems. uc.pt |

| Oxyallyl Cation Cycloaddition | Furan as a 2π or 4π component | Can proceed via [4+3] or [3+2] pathways. nih.gov | Seven- or five-membered ring systems. nih.gov |

Reactivity of the α,β-Unsaturated Ketone (Enone) Moiety

The α,β-unsaturated ketone, or enone, functionality in this compound is a versatile reactive site, susceptible to a variety of transformations including nucleophilic and electrophilic additions, reductions, and cyclizations.

Nucleophilic and Electrophilic Additions to the Carbon-Carbon Double Bond (e.g., Michael Addition, Hydroarylation)

The conjugated system of the enone moiety in this compound makes the β-carbon of the carbon-carbon double bond electrophilic and susceptible to nucleophilic attack. A classic example of this reactivity is the Michael addition, where a nucleophile adds to the β-carbon. masterorganicchemistry.com This reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.comresearchgate.net The addition of various nucleophiles, including aromatic heterocyclic compounds, to α,β-unsaturated ketones has been well-documented. researchgate.net

Hydroarylation is another important addition reaction where an arene adds across the carbon-carbon double bond of the enone. osi.lvresearchgate.net This reaction can be catalyzed by strong acids or Lewis acids, which activate the enone towards electrophilic attack by the arene. osi.lv Studies on furanic conjugated enones have shown that these compounds react with arenes under superacidic conditions to yield products of hydroarylation at the side chain double bond. osi.lvresearchgate.net The reactive species in these transformations are believed to be O,C-diprotonated intermediates of the furanic enones. osi.lv

| Addition Reaction | Reagent Type | Site of Attack on Enone | Key Intermediate |

| Michael Addition | Nucleophile (e.g., enolate) | β-carbon | Enolate |

| Hydroarylation | Arene | Carbon-carbon double bond | O,C-diprotonated enone |

Reductive Transformations (e.g., Hydrogenation of Carbon-Carbon Double Bonds and Carbonyl Groups)

The enone moiety of this compound can undergo selective reduction at either the carbon-carbon double bond or the carbonyl group, or both. The outcome of the hydrogenation is highly dependent on the catalyst and reaction conditions employed. nih.gov For instance, studies on a similar furan-containing enone showed that with a copper catalyst, the enone bridge is partially hydrogenated, while with palladium and ruthenium catalysts, hydrogenation of the furan rings can also occur. nih.gov

Transfer hydrogenation is another effective method for the reduction of enones. nih.govd-nb.info For example, indium tribromide has been used to catalyze the transfer hydrogenation of 2-alkynyl enones, leading to a cyclization to form trisubstituted furans. nih.govd-nb.info This reaction is initiated by a Michael-type addition of a hydride to the enone. nih.govd-nb.inforesearchgate.net The selective reduction of either the C=C or C=O bond, or both, allows for the synthesis of a variety of saturated and partially saturated derivatives. escholarship.org

Condensation and Cyclization Reactions (e.g., formation of pyrazolylvinyl ketones)

The ketone functionality of the enone moiety can participate in condensation reactions with various nucleophiles. A notable example is the reaction with hydrazine (B178648) derivatives to form pyrazolylvinyl ketones. fau.dersc.orgrsc.org A protocol has been developed for the synthesis of pyrazol-5-ylvinyl ketones from furfuryl ketones, which serve as triketone equivalents. fau.dersc.org This reaction proceeds under mild conditions and represents an atom-efficient approach to these heterocyclic structures. fau.dersc.org Such transformations highlight the utility of furan-containing enones as building blocks for the synthesis of more complex heterocyclic systems. researchgate.netjst.go.jp

Furthermore, enones can participate in multicomponent cyclization reactions. For example, a diastereoselective three-component reaction between alkynyl enones, aldehydes, and secondary amines, catalyzed by indium, yields highly substituted cyclopenta[c]furan derivatives. nih.govdiva-portal.org This transformation is proposed to proceed through the in-situ generation of an enamine followed by sequential cyclization steps, with the indium catalyst activating the enone moiety. nih.govdiva-portal.org

Rearrangement Reactions Involving the Furan-Butenone Scaffold (e.g., Piancatelli Rearrangement)

The furan-butenone framework is a versatile substrate for various rearrangement reactions, primarily due to the reactive nature of the furan ring. mdpi.com Among the most significant of these transformations is the Piancatelli rearrangement, which converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives. wikipedia.orgchim.it While the classical Piancatelli reaction starts with a 2-furylcarbinol, the underlying principles of furan ring opening and electrocyclization are relevant to the furan-butenone scaffold under specific conditions.

First reported by Giovanni Piancatelli in 1976, this acid-catalyzed rearrangement has become a valuable tool in the synthesis of natural products, such as prostaglandins. wikipedia.orgacs.org The reaction is believed to proceed via an acid-mediated dehydration of the starting carbinol to generate a key oxocarbenium ion intermediate. thieme-connect.com This is followed by a nucleophilic attack (by water in the original reaction), furan ring opening to form a pentadienyl cation, and a subsequent 4π conrotatory electrocyclic ring closure to yield the trans-substituted cyclopentenone product. wikipedia.orgacs.org

The scope of the Piancatelli rearrangement has been expanded significantly, leading to variations such as the aza-Piancatelli and carbo-Piancatelli reactions. thieme-connect.com

Aza-Piancatelli Rearrangement : In this variant, an amine, typically an aniline, acts as the nucleophile instead of water. acs.org The reaction cascade is initiated by a Brønsted or Lewis acid catalyst, leading to the formation of a 4-aminocyclopentenone. acs.orgthieme-connect.com The use of catalysts like dysprosium(III) triflate (Dy(OTf)₃) has been shown to be effective for this transformation. acs.orgorgsyn.org Mechanistic studies have revealed that the reaction rate can be influenced by competitive binding between the furan substrate and the amine nucleophile to the catalyst. acs.org

Cascade Reactions : The product of the aza-Piancatelli rearrangement, a functionalized cyclopentenone, can participate in subsequent reactions within the same pot. thieme-connect.com These cascade processes, such as intramolecular Michael additions or Diels-Alder reactions, allow for the rapid construction of complex polycyclic cyclopentanone (B42830) derivatives. thieme-connect.com

The table below summarizes different catalysts used in variations of the Piancatelli rearrangement.

| Rearrangement Type | Catalyst Example(s) | Starting Material Example | Product Type |

| Oxa-Piancatelli | Acidic aqueous system | 2-Furylcarbinol | 4-Hydroxycyclopentenone |

| Aza-Piancatelli | Dy(OTf)₃, TsOH, La(OTf)₃ | Furan-2-yl(phenyl)methanol & Aniline | 4-Aminocyclopentenone |

| Asymmetric Aza-Piancatelli | Chiral Brønsted Acids | Furylcarbinol & Aniline | Enantioenriched Cyclopentenone |

| Asymmetric Oxa-Piancatelli | Chiral Vanadium(V) complex | 2-Furylcarbinol | Enantioenriched 4-Hydroxycyclopentenone |

This table is generated based on information from multiple sources. acs.orgthieme-connect.com

While much of the research has focused on 2-furyl substrates, the fundamental reactivity of the furan ring suggests that 3-substituted isomers like this compound can undergo analogous transformations, potentially leading to different substitution patterns on the resulting cyclopentenone ring. acs.orgunirioja.es

Computational and Theoretical Analysis of Reaction Mechanisms and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in providing a deeper understanding of the reaction mechanisms, transition states, and intermediates involved in the rearrangements of the furan-butenone scaffold. acs.orgunirioja.esnih.gov These theoretical studies complement experimental findings and help elucidate the factors controlling reactivity and stereoselectivity.

The core of the Piancatelli rearrangement, the 4π electrocyclization of a pentadienyl cation, has been a major focus of computational analysis. acs.orgnih.gov Key findings from these studies include:

Electrocyclization Mechanism : DFT calculations support the hypothesis that the ring closure is a concerted, pericyclic process. nih.gov Energetic, magnetic, and stereochemical criteria are consistent with a conrotatory electrocyclization of the most stable configuration of the pentadienyl cation intermediate. acs.orgnih.gov This mechanism explains the high trans-diastereoselectivity observed in the products. wikipedia.org

Role of the Catalyst : Kinetic and computational studies have been employed to deconvolute the role of the acid catalyst. acs.org In the aza-Piancatelli rearrangement, it was found that the reaction rate is controlled by the initial competitive binding of the furyl substrate and the amine nucleophile to the catalyst. acs.org The subsequent rearrangement steps, including the crucial electrocyclization, may proceed without direct involvement of the catalyst. acs.org

Intermediate Energetics : DFT has been used to calculate the relative energies of various isomers of the key pentadienyl cation intermediate and the activation barriers for their cyclization. nih.gov For example, a study on the 1,4-dihydroxy-5-methylpentadienyl cation showed that the out,out isomer is the most stable and that its conrotatory electrocyclization has a relatively low activation energy. nih.gov

The following table presents selected computational data for the electrocyclization step in a model Piancatelli rearrangement.

| Intermediate Isomer | Relative Energy (kcal/mol) | Activation Energy for Cyclization (kcal/mol) |

| out,out-1 | 0.00 | 5.95 |

| in,out-1 | 1.57 | ~11.5 |

| out,in-1 | 6.84 | 5.29 |

| in,in-1 | Not specified | 17.32 |

Data sourced from a DFT study at the 6-311G level of theory on the rearrangement of the 1,4-dihydroxy-5-methylpentadienyl cation. nih.gov*

These theoretical investigations provide a detailed picture of the reaction landscape, guiding the design of new synthetic methods and catalysts for transformations involving the versatile furan-butenone scaffold. acs.orgacs.org

Exploration of Synthesized Derivatives and Structural Analogues of 4 Furan 3 Yl but 3 En 2 One

Furan (B31954) Ring Modifications

Alterations to the furan ring itself represent a key strategy for derivatization. These modifications include the introduction of various substituents onto the heterocyclic core and the construction of more complex fused-ring systems.

Substitution Patterns on the Furan Ring (e.g., methoxymethyl, hydroxymethyl)

The introduction of functional groups, such as hydroxymethyl and methoxymethyl, onto the furan ring can significantly alter the molecule's properties. While direct substitution on the 4-(furan-3-yl)but-3-en-2-one core is a subject of specific synthetic studies, the general feasibility is demonstrated by analogous transformations on related furan compounds.

For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical, features a furan ring substituted with both a formyl and a hydroxymethyl group. mdpi.comresearchgate.net This compound is a valuable precursor for creating more complex molecules. A notable synthesis involves the condensation reaction of HMF with 3,3-dimethyl-2-butanone to produce (E)-1-(5-(hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one. mdpi.comresearchgate.net This process highlights how a hydroxymethyl group can be incorporated into a furan ring that is part of an α,β-unsaturated ketone structure. mdpi.com The presence of the hydroxymethyl group is noted to enhance the yields in certain cross-coupling reactions, demonstrating its utility as a functional handle. organic-chemistry.org

The synthesis of furan monomers bearing bifunctional hydroxymethyl groups, such as 2,5-Bis(hydroxymethyl)furan (BHMF), has also been developed, typically starting from materials like furfuryl alcohol. google.comgoogle.com Furthermore, the methoxymethyl group can be found in derivatives like 2-(methoxymethyl)furan, indicating that such alkoxy substitutions are synthetically accessible. thegoodscentscompany.com

Fused Furan Systems

The furan ring of this compound can serve as a foundation for constructing fused polyheterocyclic systems. Benzo- and naphtho-fused furans are structural motifs present in numerous natural products with a wide range of biological activities. nih.gov Synthetic strategies have been developed to create these complex architectures. One approach involves the reaction of nitrobutadienic building blocks with aromatic enolates to generate furan-fused derivatives, such as naphthodihydrofurans. nih.gov These intermediates can then undergo further reactions like aromatization and electrocyclization to yield valuable polycondensed, fully aromatic O-heterocycles. nih.gov Although many natural products feature naphtho[1,2-b]furans, synthetic efforts have also focused on naphtho[2,1-b]furan (B1199300) derivatives, which exhibit a broad spectrum of biological properties. nih.gov The development of methods for the custom assembly of fully substituted furans, sometimes involving the ring-opening of other heterocycles like 2,5-dihydrothiophenes followed by oxidative cyclization, provides a powerful route to these complex structures. nih.gov

Modifications of the But-3-en-2-one (B6265698) Side Chain

The but-3-en-2-one side chain is a hub of reactivity, offering numerous opportunities for structural modification through reactions targeting its alkene and ketone functionalities.

Alkene Saturation and Ketone Reduction

The conjugated system of the butenone side chain can be selectively modified. Saturation of the carbon-carbon double bond is a common transformation. In a study on related 2-(furan-2-yl)-4-phenoxyquinoline derivatives, a compound featuring a but-3-en-2-one side chain was compared to its analogue where the double bond was saturated; this modification was found to decrease its specific biological activity. cust.edu.tw This demonstrates that both the unsaturated and saturated forms are synthetically accessible and can be used to probe the importance of the α,β-unsaturated system.

Simultaneously, the ketone group can be reduced to a secondary alcohol. The reduction of furan-containing chalcone (B49325) analogues, which share the α,β-unsaturated ketone motif, has been achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄). For example, 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one (B15507551) can be treated with NaBH₄ in methanol (B129727) to yield the corresponding alcohol, demonstrating a straightforward method for ketone reduction while potentially preserving the alkene. researchgate.nettuiasi.ro

Incorporation into Other Heterocyclic Systems (e.g., pyrazolylvinyl ketones, quinoline (B57606) derivatives)

The α,β-unsaturated ketone moiety is an excellent building block for constructing new heterocyclic rings via cycloaddition and condensation reactions.

Pyrazolines and Pyrazolylvinyl Ketones: The reaction of furan-containing chalcone analogues with hydrazine (B178648) derivatives is a well-established method for synthesizing pyrazolines. For instance, reacting 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) leads to the formation of the corresponding furan-substituted pyrazoline ring system. researchgate.nettuiasi.ro Similarly, nitrile imines can be reacted in situ with 4-(furan-2-yl)but-3-en-2-one (B6264371) in a 1,3-dipolar cycloaddition to furnish furan-tethered 2-pyrazolines. researchgate.net Furthermore, furfuryl ketones can be converted through an oxidative ring-opening and ring-closure sequence into pyrazolylvinyl ketones, demonstrating a transformation of the furan ring itself into a new heterocycle while retaining the vinyl ketone side chain. rsc.org

Quinoline Derivatives: The butenone side chain can be appended to larger heterocyclic systems, such as quinolines. A series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives have been synthesized where the but-3-en-2-one group is attached to the phenoxy ring. cust.edu.twnih.gov Specifically, the compound 4-{4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl}but-3-en-2-one was synthesized and evaluated, showing the chemical tractability of combining these distinct molecular fragments. cust.edu.twderpharmachemica.com

Halogenated Derivatives

Halogenation provides another avenue for derivatization, often focusing on the side chain. The synthesis of (E)-1-Bromo-4-(furan-2-yl)but-3-en-2-one has been reported, achieved via the bromination of the parent compound, 4-(furan-2-yl)but-3-en-2-one. nih.gov This reaction introduces a bromine atom at the C1 position (the methyl group) of the butenone chain, converting the acetyl group into a bromoacetyl group. nih.gov This modification adds a reactive site to the molecule, making it a useful intermediate for further synthetic transformations, such as the preparation of phosphonium (B103445) salts. nih.gov

Design and Synthesis of Polyfunctionalized Furan Derivatives

The furan ring, a core component of this compound, serves as a fundamental building block for a multitude of biologically active molecules and advanced materials. nih.gov The inherent reactivity and low viscosity of furans make them crucial scaffolds in medicinal chemistry and for the development of fine chemicals and agrochemicals. nih.govtubitak.gov.tr The design and synthesis of polyfunctionalized furan derivatives—those bearing multiple, diverse functional groups—is a significant area of research aimed at creating novel molecular architectures with tailored properties. researchgate.net This endeavor often relies on innovative synthetic strategies, including multicomponent reactions (MCRs), which allow for the efficient, one-pot construction of complex molecules from three or more starting materials. nih.govtubitak.gov.tr

Multi-Component Strategies for Furan Synthesis

One of the most effective approaches for generating highly functionalized furans is through one-pot multicomponent reactions. tubitak.gov.tr These reactions are prized for their efficiency and practicality, circumventing the need for multi-step syntheses that can be time-consuming and generate significant waste. tubitak.gov.tr

A notable example involves a three-component reaction between arylglyoxals, 1,3-diketones (such as acetylacetone), and isocyanides or phenols. tubitak.gov.trresearchgate.net In one such synthesis, arylglyoxals, acetylacetone, and substituted phenols (like 2,6-dimethyl phenol (B47542) or 2,6-di-tert-butyl phenol) are reacted under reflux in the presence of triethylamine (B128534) to produce 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one derivatives in excellent yields. nih.govtubitak.gov.tr The reaction proceeds without the need for a catalyst and offers a straightforward work-up procedure. tubitak.gov.trresearchgate.net

The proposed mechanism for this transformation begins with a reaction between the arylglyoxal and the phenol to form an intermediate, which then reacts with the enol form of acetylacetone. tubitak.gov.tr Subsequent cyclization via a Paal-Knorr type reaction, involving the formation of a 1,4-diketone intermediate followed by dehydration, yields the furan ring. tubitak.gov.tr A final tubitak.gov.trresearchgate.net hydrogen shift results in the stable polyfunctionalized furan product. tubitak.gov.tr

Table 1: Synthesis of 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl) ethan-1-one Derivatives

| Product | Ar (Aryl group from arylglyoxal) | R (Alkyl group on phenol) | Yield (%) | Reference |

|---|---|---|---|---|

| 4a | C6H5 | Me | 92 | tubitak.gov.tr |

| 4b | 4-MeC6H4 | Me | 94 | tubitak.gov.tr |

| 4c | 4-MeOC6H4 | Me | 90 | tubitak.gov.tr |

| 4d | 4-ClC6H4 | Me | 95 | tubitak.gov.tr |

| 4e | C6H5 | t-Bu | 90 | tubitak.gov.tr |

| 4f | 4-MeC6H4 | t-Bu | 93 | tubitak.gov.tr |

| 4g | 4-MeOC6H4 | t-Bu | 89 | tubitak.gov.tr |

| 4h | 4-ClC6H4 | t-Bu | 94 | tubitak.gov.tr |

Another powerful multi-component approach involves the reaction of pyruvic acid, an aldehyde (such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde), and various aromatic amines in boiling acetic acid. nih.gov This method produces novel pyrazolo furan-2(5H)-one derivatives in good to high yields and with short reaction times. nih.gov

Synthesis from Specialized Precursors

The construction of polyfunctionalized furans can also be achieved from specifically designed starting materials. The reaction of β-nitroenones with active methylene (B1212753) compounds represents a valuable route to such furan derivatives. nih.govresearchgate.netdntb.gov.ua This method highlights how strategic precursor design can lead to diverse and complex furan-containing scaffolds.

Similarly, the modification of existing heterocyclic systems is a common strategy. For instance, 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one, synthesized from 3,4-dimethoxyhippuric acid and furan, can serve as a versatile starting material. mdpi.comresearchgate.net This oxazolone (B7731731) can be reacted with various nucleophiles to introduce new functional groups. Reaction with methanol yields a methyl ester derivative, while reacting it with 4-pyridine carbohydrazide (B1668358) leads to the formation of a more complex carbohydrazide derivative, introducing additional nitrogen-containing heterocycles and functional handles into the molecule. mdpi.com

Table 2: Selected Synthesized Polyfunctionalized Furan Derivatives

| Compound Name/Class | Key Precursors | Synthetic Method | Reference |

|---|---|---|---|

| 3-[5-(4-chlorophenyl)furan-2-yl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 5-(4-chlorophenyl)furan-2-carbaldehyde, 3,4,5-trimethoxyacetophenone | Aldol (B89426) Condensation | nih.gov |

| N-(1-(furan-2-yl)-3-(2-isonicotinoylhydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide | 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one, 4-pyridine carbohydrazide | Oxazolone Ring Opening | mdpi.com |

| 3-(Benzothiazol-2'-ylthio)-4-(furan-2''-yl)-3-buten-2-one | Furan-2-carbaldehyde, 1-(benzothiazol-2'-ylthio)propan-2-one | Knoevenagel Condensation | mdpi.com |

| 5-(Furan-2-ylmethylene)thiazolidine-2,4-dione | Furfuraldehyde, Thiazolidine-2,4-dione | Knoevenagel Condensation | nih.gov |

| 1,3-Di(Furan-2-yl)-3-hydroxyprop-2-en-1-one | Ethyl furan-2-carboxylate, 2-Acetylfuran | Claisen Condensation | nih.gov |

The synthesis of these complex derivatives underscores the versatility of the furan core. By employing methods such as Knoevenagel condensations, Claisen condensations, and reactions involving specialized intermediates like oxazolones, chemists can systematically build polyfunctionalized molecules. mdpi.comnih.govnih.gov For example, reacting furan-2-carbaldehyde with 1-(benzothiazol-2'-ylthio)propan-2-one yields a derivative containing both a furan and a benzothiazole (B30560) moiety, demonstrating the integration of multiple heterocyclic systems. mdpi.com

Applications of 4 Furan 3 Yl but 3 En 2 One and Its Derivatives in Advanced Organic Synthesis

Role as a Key Building Block for Complex Molecular Architectures

The strategic placement of reactive functional groups in 4-(furan-3-yl)but-3-en-2-one derivatives makes them powerful building blocks for the rapid assembly of complex molecular architectures. Gold catalysis, in particular, has been instrumental in unlocking the potential of these substrates to create intricate polycyclic and heterocyclic structures. mdpi.com A prime example is their use in domino reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a significant increase in molecular complexity from simple, often linear, starting materials.

A notable application is the synthesis of heterobiaryl compounds, which are scaffolds frequently found in biologically active molecules and advanced organic materials. wiley.com Researchers have designed cascade reactions that utilize precursors to the this compound core to construct elaborate systems like furanyl-2H-chromenes. wiley.comwiley.comresearchgate.net This approach involves a gold-catalyzed double cyclization of readily available acyclic substrates. wiley.com The reaction first forms the 3-substituted furan (B31954) ring, which then participates in a subsequent intramolecular cyclization to build the adjoining chromene ring system. This strategy showcases the role of the furan-3-yl moiety not just as a static part of the final molecule, but as an active participant in a complexity-building cascade. wiley.comresearchgate.net The ability to generate two interconnected heterocyclic rings in one pot from a single, functionalized acyclic substrate highlights the efficiency and power of using these furan derivatives as key building blocks. wiley.com

Synthetic Precursors for Diverse Heterocyclic Systems

The reactivity of the furan enone system serves as a gateway to a wide variety of other heterocyclic structures. Chalcones, the class of compounds to which furan enones belong, are well-established intermediates for synthesizing five- and six-membered heterocycles. wiley.comhumanjournals.com The furan-3-yl variants are particularly valuable for creating fused and linked heterocyclic systems that are otherwise challenging to prepare.

A significant achievement in this area is the gold-catalyzed domino reaction that transforms bis(alkynyl)-1,2-diols into 4-(furan-3-yl)-2H-chromenes. wiley.comwiley.comresearchgate.net This process involves an initial heterocyclodehydration to form the furan ring, followed by an intramolecular hydroarylation to forge the chromene core. wiley.com The methodology is robust, tolerating a wide range of substituents on the aromatic portion of the precursor, thereby allowing access to a family of diversely functionalized furanyl-2H-chromenes. wiley.com The scope of this transformation demonstrates the utility of the furan-3-yl precursors in a modular synthesis approach.

| Product | R¹ | R² | R³ | Yield (%) |

| 4aa | H | H | H | 85 |

| 4ab | Me | H | H | 82 |

| 4ac | tBu | H | H | 95 |

| 4ad | Ph | H | H | 75 |

| 4ae | F | H | H | 80 |

| 4af | Cl | H | H | 83 |

| 4ag | Br | H | H | 86 |

| 4ah | OMe | H | H | 85 |

| 4ai | H | OMe | H | 70 |

| 4aj | H | H | OMe | 94 |

| 4ak | Me | H | Me | 91 |

This table presents a selection of synthesized 4-(furan-3-yl)-2H-chromene derivatives via a gold-catalyzed domino reaction, showcasing the tolerance for various substituents on the chromene ring. Data sourced from Solas et al., 2023. wiley.comscribd.com

Furthermore, the versatility of the starting materials allows for the synthesis of nitrogen-containing analogues. By starting with bis(alkynyl)-1,2-aminoalcohols instead of diols, the same catalytic system can be employed to produce 4-pyrrol-3-yl-2H-chromenes, demonstrating the potential to access different classes of heterocycles through minor modifications of the precursor. wiley.com

Development of Catalytic Reactions Utilizing Furan Enones

The unique reactivity of furan enones and their precursors has spurred the development of novel catalytic methods, with gold-catalyzed transformations being particularly prominent. researchgate.netorganic-chemistry.orgrsc.orgencyclopedia.pub The electrophilic nature of gold(I) catalysts makes them highly effective at activating the alkyne functionalities present in the precursors to this compound derivatives, initiating cyclization cascades under mild conditions. wiley.comnih.gov

The synthesis of 4-furan-3-yl-2H-chromenes serves as an excellent case study for the development of such catalytic reactions. wiley.com The process was optimized by screening a variety of gold(I) complexes and additives. wiley.com This systematic investigation revealed that a combination of a bulky phosphine (B1218219) ligand on the gold catalyst and a non-coordinating counter-ion was crucial for high efficiency.

| Entry | Gold Catalyst | Additive | Solvent | Temp (°C) | Yield (%) |

| 1 | XPhosAuNTf₂ | - | CH₂Cl₂ | rt | 35 |

| 2 | IPrAuNTf₂ | - | CH₂Cl₂ | rt | 53 |

| 3 | IPrAuNTf₂ | - | CH₂Cl₂ | 0 | 65 |

| 4 | (Ph₃P)AuCl | AgNTf₂ | CH₂Cl₂ | 0 | 70 |

| 5 | (Ph₃P)AuCl | AgSbF₆ | CH₂Cl₂ | 0 | 75 |

| 6 | JohnPhosAu(MeCN)SbF₆ | - | CH₂Cl₂ | 0 | 85 |

This table summarizes the optimization of the gold-catalyzed domino reaction for the synthesis of furanyl-2H-chromene 4aa. The data highlights the influence of the catalyst, counter-ion, and temperature on the reaction's success. Data sourced from Solas et al., 2023. wiley.comscribd.com

The proposed mechanism for this transformation involves two distinct gold-catalyzed cycles. wiley.com First, the gold catalyst facilitates a heterocyclodehydration of a bis(alkynyl)-1,2-diol precursor to form a 3-acylfuran intermediate. This intermediate then re-enters the catalytic cycle, where the gold(I) complex activates the remaining alkyne moiety for an intramolecular 6-endo hydroarylation, which forms the chromene ring. wiley.com Beyond gold, other metals like indium have also been explored for catalyzing reactions of enones to produce furan derivatives. researchgate.netacs.org

Sustainable Chemistry Applications (e.g., biomass-derived platform chemicals)

A major driver in modern chemical synthesis is the utilization of renewable feedstocks. Furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key platform molecules derivable from the dehydration of sugars found in lignocellulosic biomass. magtech.com.cnmdpi.comcolab.wsuliege.beresearchgate.net These simple furans serve as versatile starting points for a wide range of value-added chemicals and materials.

The synthesis of complex molecules containing the this compound substructure aligns with the principles of sustainable chemistry by tracing its origins back to renewable resources. The advanced acyclic precursors used in the gold-catalyzed synthesis of furanyl-2H-chromenes are prepared from readily available biomass platform molecules, specifically α-hydroxy acids like ethyl lactate. wiley.comwiley.comresearchgate.net This establishes a direct pathway from simple, naturally occurring compounds to highly functionalized, complex heterocyclic architectures. wiley.com

This approach, which converts renewable and abundant natural materials into high-value chemicals, is a significant goal in modern synthetic chemistry. wiley.comcolab.ws By designing synthetic routes that begin with biomass-derived platform chemicals, the reliance on petrochemical feedstocks is reduced, contributing to a more sustainable chemical industry. The ability to transform simple biomass derivatives into complex furan-3-yl structures suitable for advanced catalytic applications underscores the immense potential of this research area. acs.orgresearchgate.net

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information on the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For a comprehensive analysis of 4-(furan-3-yl)but-3-en-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is utilized.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the furan (B31954) ring protons, the vinylic protons of the butenone chain, and the methyl protons.

The anticipated chemical shifts (δ) are measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (B1202638) (TMS). The multiplicity of each signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent protons, governed by spin-spin coupling, with the coupling constant (J) reported in Hertz (Hz). For the common (E)-isomer (trans), the vinylic protons would exhibit a large coupling constant, typically in the range of 15-18 Hz. mdpi.com

Expected ¹H NMR Data for this compound (Data predicted based on analysis of similar furan-3-yl and butenone structures)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2' (Furan) | ~7.6 | Singlet / Triplet (fine) | - / ~1.6 |

| H-5' (Furan) | ~7.4 | Triplet | ~1.6 |

| H-4 (Vinylic) | ~7.3 | Doublet | ~16.0 |

| H-4' (Furan) | ~6.5 | Triplet | ~1.9 |

| H-3 (Vinylic) | ~6.4 | Doublet | ~16.0 |

| H-1 (Methyl) | ~2.3 | Singlet | - |

Note: The exact chemical shifts and coupling constants can vary based on the solvent used and experimental conditions.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons. The chemical shift of each carbon is highly sensitive to its electronic environment, distinguishing between sp³, sp², and sp hybridized carbons, as well as those bonded to heteroatoms.

For this compound, eight distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbons of the furan ring and the four carbons of the butenone side chain. The carbonyl carbon (C-2) of the ketone is characteristically found far downfield (at a high ppm value). rsc.org

Expected ¹³C NMR Data for this compound (Data predicted based on analysis of similar furan-3-yl and butenone structures)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Carbonyl) | ~198.0 |

| C-2' (Furan) | ~144.0 |

| C-5' (Furan) | ~141.0 |

| C-4 (Vinylic) | ~135.0 |

| C-3' (Furan) | ~125.0 |

| C-3 (Vinylic) | ~123.0 |

| C-4' (Furan) | ~109.0 |

| C-1 (Methyl) | ~28.0 |

Note: The exact chemical shifts can vary based on the solvent used and experimental conditions.

Deuterium (B1214612) (²H) NMR spectroscopy is a specialized technique used to analyze compounds that have been isotopically labeled with deuterium. While not a standard method for initial structural elucidation, it is invaluable for mechanistic studies, tracking metabolic pathways, or confirming the site of deuteration in a molecule. nbinno.com

For this compound, a deuterated analog could be synthesized, for example, by using a deuterated precursor. Analysis by ²H NMR would show a signal at the chemical shift corresponding to the position of the deuterium atom. researchgate.net Furthermore, comparing the ¹³C NMR spectrum of the deuterated compound to the non-deuterated one can reveal isotope shifts, where the signal of the carbon directly bonded to deuterium (¹J C-D) is shifted and split into a multiplet due to coupling. mdpi.com This provides unambiguous proof of the label's location. The technique is particularly useful for confirming the success of specific deuteration reactions. researchgate.netmdpi.com

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a key COSY correlation would be observed between the vinylic protons H-3 and H-4, confirming their adjacency in the butenone chain. mdpi.comresearchgate.net Correlations would also be expected between the coupled protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atom to which they are attached (one-bond C-H correlation). columbia.edu It allows for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the proton signal at ~2.3 ppm would show a cross-peak with the carbon signal at ~28.0 ppm, assigning them as the methyl group (C-1/H-1). mdpi.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment shows correlations between protons and carbons over longer ranges, typically two or three bonds (²J and ³J C-H correlations). columbia.edu It is instrumental in connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlation from the methyl protons (H-1) to the carbonyl carbon (C-2) and the vinylic carbon (C-3).

Correlations from the vinylic proton H-3 to the furan carbon C-3' and the carbonyl carbon C-2.

Correlations from the vinylic proton H-4 to the furan carbons C-3' and C-4'. mdpi.com These correlations piece together the entire carbon skeleton and confirm the attachment of the butenone chain to the 3-position of the furan ring.

NOE (Nuclear Overhauser Effect) Spectroscopy: This technique reveals through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry. For this compound, an NOE experiment could confirm the (E) or (Z) configuration of the double bond by observing the spatial proximity between protons across the double bond and adjacent groups. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass. royalsocietypublishing.orgnih.gov

For this compound, the molecular formula is C₈H₈O₂. The calculated monoisotopic mass for the neutral molecule is 136.05243 u. In an HRMS experiment, the compound would typically be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The instrument would measure the mass of this ion with a very low margin of error (e.g., < 5 ppm), which would correspond to only one possible elemental formula, thus confirming the molecular formula of the compound. semanticscholar.orgacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for the analysis of moderately polar, thermally labile small molecules like this compound. In this method, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺).

For this compound (molecular formula C₈H₈O₂, molecular weight 136.15 g/mol ), analysis in positive ion mode ESI-MS is expected to prominently show a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 137.15. The high-resolution mass spectrometry (HRMS) capabilities of modern ESI-MS instruments allow for the determination of the exact mass of this ion, which can be used to confirm the elemental composition with high precision.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the precursor ion ([M+H]⁺), provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of this compound is dictated by the stability of the resulting fragment ions and the inherent reactivity of its functional groups—the α,β-unsaturated ketone and the furan ring. Key fragmentation pathways for related furanone structures often involve losses of small, stable neutral molecules like carbon monoxide (CO), water (H₂O), or cleavage of the alkyl chain.

Predicted Fragmentation Data for this compound in ESI-MS/MS

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure/Identity |

|---|---|---|

| 137.15 | - | Protonated molecular ion [M+H]⁺ |

| 119.14 | H₂O (18.01) | Loss of water |

| 109.12 | CO (28.01) | Loss of carbonyl group from the enone |

| 95.10 | C₂H₂O (42.01) | Loss of ketene (B1206846) (CH₂=C=O) via McLafferty-type rearrangement |

| 81.07 | C₃H₄O (56.03) | Cleavage of the butenone side chain |

Note: The m/z values are theoretical and based on the most common isotopes.

Vibrational Spectroscopy (Infrared and Raman)

For this compound, the key functional groups—the conjugated ketone, the carbon-carbon double bond, and the furan ring—give rise to characteristic absorption bands (in IR) and scattering peaks (in Raman). researchgate.net

Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum is expected to be the strong absorption from the C=O stretching vibration. Due to conjugation with the C=C double bond, this band appears at a lower wavenumber (typically 1650-1690 cm⁻¹) compared to a saturated ketone (1715 cm⁻¹). mdpi.com

Alkenyl (C=C) Stretch: The C=C stretching vibration of the enone system is expected in the 1600-1650 cm⁻¹ region. Its intensity is variable in the IR spectrum but is often strong in the Raman spectrum.

Furan Ring Vibrations: The furan ring exhibits several characteristic vibrations. These include C=C stretching (around 1500-1580 cm⁻¹), C-H stretching (above 3100 cm⁻¹), and ring breathing modes. The C-O-C stretching of the furan ether linkage typically appears in the 1000-1250 cm⁻¹ range. udayton.edu

Methyl Group Vibrations: The methyl (CH₃) group will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ region and bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O (conjugated ketone) | Stretching | 1650 - 1690 | Strong | Medium-Weak |

| C=C (alkene) | Stretching | 1600 - 1650 | Medium | Strong |

| Furan C=C | Ring Stretching | 1500 - 1580 | Medium-Variable | Medium-Variable |

| Furan C-H | Stretching | 3100 - 3160 | Medium-Weak | Medium |

| Furan C-O-C | Asymmetric Stretch | 1150 - 1250 | Strong | Weak |

| Alkyl C-H | Stretching | 2850 - 3000 | Medium | Medium |

Note: The NIST Chemistry WebBook provides an experimental IR spectrum for the isomer 4-(furan-2-yl)but-3-en-2-one (B6264371) which shows a strong carbonyl peak at 1665 cm⁻¹ and a strong C=C peak at 1610 cm⁻¹, consistent with these predictions. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While a specific crystal structure for this compound is not publicly available as of this writing, analysis of structurally similar furan-containing enones allows for a detailed prediction of its solid-state characteristics. iucr.orgmdpi.com

Molecular Conformation: The enone moiety (C=C-C=O) is expected to be largely planar due to the stabilizing effect of π-system conjugation. The molecule would likely adopt an E-configuration about the C=C double bond, which is generally more thermodynamically stable. The dihedral angle between the plane of the furan ring and the plane of the enone system will be a key structural parameter, influencing the degree of electronic communication between the two systems.

Bond Lengths and Angles: The C=O and C=C bond lengths will be slightly elongated compared to non-conjugated systems, while the central C-C single bond of the enone will be shorter, reflecting its partial double-bond character. Bond angles within the furan ring and the butenone chain will conform to standard values for sp² and sp³ hybridized carbons.

Intermolecular Interactions: In the solid state, the packing of molecules will be governed by intermolecular forces. While lacking strong hydrogen bond donors, the carbonyl oxygen can act as a hydrogen bond acceptor, potentially forming weak C-H···O interactions with neighboring molecules. iucr.org Pi-stacking interactions between the furan rings of adjacent molecules may also play a role in stabilizing the crystal lattice.

Predicted Crystallographic Data for this compound

| Parameter | Description | Predicted Value/Characteristic |

|---|---|---|

| Crystal System | The system describing the crystal's symmetry | Likely Monoclinic or Orthorhombic |

| Space Group | The group of symmetry operations for the unit cell | e.g., P2₁/c or P2₁2₁2₁ |

| Conformation | Arrangement around the C=C bond | E (trans) configuration expected |

| Planarity | Dihedral angle (Furan ring // Enone plane) | Near-planar, with a small dihedral angle |

| C=O Bond Length | Length of the carbonyl double bond | ~1.23 Å |

| C=C Bond Length | Length of the alkene double bond | ~1.34 Å |

| C-C (enone) Bond Length | Length of the central single bond | ~1.46 Å |

Note: These values are predictions based on data from similar structures, such as (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one. iucr.org

Computational Chemistry and Theoretical Modeling of 4 Furan 3 Yl but 3 En 2 One and Its Transformations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of organic molecules. ajchem-a.com By approximating the many-electron problem to one based on the electron density, DFT offers a balance between computational cost and accuracy. Functionals like B3LYP are commonly employed in conjunction with basis sets such as 6-311G(d,p) to predict molecular properties with a good correlation to experimental results. ajchem-a.combhu.ac.inmdpi.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. researchgate.net The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap) is a critical descriptor of chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net

DFT calculations are used to determine the energies of these orbitals and map their spatial distribution across the molecule. dergipark.org.tr For a molecule like 4-(furan-3-yl)but-3-en-2-one, the HOMO is typically expected to show significant density on the furan (B31954) ring and the enone double bond, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is often localized over the conjugated α,β-unsaturated ketone system, marking it as the probable site for nucleophilic attack. These calculations allow for the prediction of how the molecule will interact with other reagents and can be used to rationalize observed reaction rates and regioselectivity. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Data for Furan-Based Chalcones

This table presents typical data obtained from DFT calculations on related furan-chalcone structures. The values demonstrate how FMO energies are used to calculate global reactivity descriptors.

| Parameter | Description | Typical Value (eV) | Reference |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | researchgate.netrsc.org |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 | researchgate.netrsc.org |

| Energy Gap (ΔE) | LUMO - HOMO; indicates reactivity | 3.5 to 4.5 | ajchem-a.comresearchgate.net |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.0 to 5.0 | nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.75 to 2.25 | mdpi.comnih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | 1.0 to 1.5 | mdpi.comrsc.org |

DFT is instrumental in mapping the entire potential energy surface of a chemical reaction. This involves locating and characterizing the structures of not only the reactants and products but also the short-lived reactive intermediates and high-energy transition states that connect them. lu.se For transformations involving this compound, such as cycloadditions, Michael additions, or rearrangements, DFT calculations can identify the precise geometry of the transition state. rsc.org

By calculating the vibrational frequencies of these structures, a transition state can be confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier of the reaction, a key factor in determining reaction kinetics. lu.se For instance, in a study of a [3+2] cycloaddition reaction involving a furan derivative, DFT was used to show the reaction proceeds through a one-step, asynchronous transition state. rsc.org

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized structure. ajchem-a.com This process minimizes the total energy of the molecule with respect to its geometry, providing theoretical values for bond lengths, bond angles, and dihedral angles. These computed parameters for molecules like furan-chalcones often show good agreement with experimental data from X-ray crystallography. dergipark.org.tr

Energetics analysis provides the relative stabilities of different conformers or isomers. For this compound, which has rotational freedom around its single bonds, DFT can calculate the energy barriers between different conformations (e.g., syn- and anti-conformers) to predict the most populated state at a given temperature. dergipark.org.tr In studies of related 3-indolyl furanoids, DFT calculations confirmed the importance of steric bulk in determining the stability and potential for atropisomerism. rsc.org

Table 2: Representative Calculated vs. Experimental Geometrical Parameters for a Furan-Chalcone Backbone

This table illustrates the typical agreement between DFT-calculated and experimentally determined structural parameters for the core enone bridge found in chalcone-like molecules.

| Parameter | Bond/Angle | Calculated Value (B3LYP) | Experimental Value (X-ray) | Reference |

| Bond Length | C=O | 1.25 Å | 1.23 Å | dergipark.org.tr |

| Bond Length | C=C | 1.35 Å | 1.34 Å | dergipark.org.tr |

| Bond Length | C-C (vinyl) | 1.45 Å | 1.46 Å | dergipark.org.tr |

| Bond Angle | C-C(=O)-C | 119.5° | 120.1° | dergipark.org.tr |

| Bond Angle | C-C=C | 121.0° | 121.5° | dergipark.org.tr |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of its dynamic behavior. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For this compound, MD simulations can be used to explore its conformational landscape more exhaustively than static DFT calculations. This is particularly useful for understanding its flexibility and the range of shapes it can adopt in solution. mdpi.com When studying its interaction with a larger entity, such as a biological macromolecule, MD simulations can reveal the stability of the binding pose identified by docking, the nature of intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and the role of solvent molecules. nih.govmdpi.com The root mean square deviation (RMSD) is often monitored during a simulation to assess the stability of a protein-ligand complex. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Studying chemical reactions within a large biological system, such as an enzyme, presents a significant computational challenge. QM/MM methods address this by partitioning the system into two regions. mdpi.com The core region, where the chemical transformation occurs (e.g., the substrate this compound and the key amino acid residues of the enzyme's active site), is treated with a high-accuracy QM method like DFT. uow.edu.au The remainder of the system, typically the bulk of the protein and surrounding solvent, is treated with a computationally less expensive Molecular Mechanics (MM) force field. mdpi.com

This hybrid approach allows for the accurate modeling of bond-breaking and bond-forming events while still accounting for the structural and electrostatic influence of the entire protein environment. torvergata.itnih.gov QM/MM has been successfully used to study the reaction mechanisms of various enzymes, providing detailed insights into activation barriers and the roles of specific residues, which would be computationally prohibitive with a full QM treatment. lu.seuow.edu.au

In Silico Studies of Molecular Interactions (e.g., binding to enzymatic sites)

In silico molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (a ligand, such as this compound) to a second molecule (a receptor, typically a protein). mdpi.com The method involves sampling a large number of possible conformations of the ligand within the receptor's binding site and scoring them based on their steric and energetic complementarity. nih.gov

Docking studies on furan-based chalcones have been used to rationalize their biological activity by identifying plausible protein targets and binding modes. nih.govresearchgate.net For example, studies on similar compounds have explored interactions with enzymes like tyrosinase and urease. mdpi.commdpi.com The results of these simulations include a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a detailed map of the non-covalent interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts with specific amino acid residues in the active site. mdpi.comnih.gov These theoretical studies can guide the design of more potent and selective inhibitors. researchgate.net

Table 3: Summary of In Silico Docking Results for Furan-Chalcone Derivatives with Enzymatic Targets

This table provides representative data from molecular docking studies of various furan-chalcone compounds, illustrating the typical binding affinities and key interacting residues observed.

| Compound Type | Enzymatic Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Furan-Chalcone | Urease | -7.2 | CYS321, MET366, ALA365 | mdpi.com |

| Furan-Chalcone | Tyrosinase | -7.0 to -8.5 | ASN260, MET280, HIS263 | mdpi.com |

| Thiophene-Furan-Chalcone | Tubulin | -8.5 to -9.2 | CYS241, LEU248, ALA316 | nih.gov |

| Furan-Chalcone-Biphenyl | Cruzipain | -7.5 to -8.8 | GLY66, LEU67, CYS25 | researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of furan (B31954) enones and their subsequent transformations are often reliant on catalysis. Future research will undoubtedly focus on creating more efficient, selective, and sustainable catalytic systems.

The exploration of transition metal catalysis has been a cornerstone in the synthesis of furan derivatives. nih.gov Gold(I) catalysts, for example, have shown effectiveness in the cyclization of enynols to form furan structures and in activating alkynes for various transformations. nih.govacs.org Similarly, palladium, rhodium, and indium complexes have been employed in cascade reactions to assemble complex heterocyclic systems from yne-enone precursors. acs.orgresearchgate.net A significant area for future development lies in designing catalysts that offer greater control over regio- and stereoselectivity, particularly for creating chiral furan-containing molecules.

A move toward more sustainable chemistry is also anticipated. This includes the development of catalysts based on earth-abundant and non-toxic metals. For instance, niobium-based catalysts, particularly niobium oxide nanoparticles embedded in mesoporous silica, have shown promise in increasing the selectivity of the condensation reaction between furfural (B47365) and acetone (B3395972) to produce compounds like 4-(furan-2-yl)but-3-en-2-one (B6264371). rsc.orgrsc.org Further research into these and other green catalytic systems, such as those utilizing molecular iodine, could lead to more environmentally benign synthetic routes. vhu.edu.vn

Future work should also explore adaptive catalysis, where the catalyst's properties can be altered in response to environmental changes, such as CO2 concentration, to control reaction selectivity. nih.gov This approach could provide dynamic control over the hydrogenation of furan enones, allowing for selective reduction of either the carbon-carbon double bond or the furan ring. nih.gov

Mechanistic Elucidation of Complex Reaction Pathways

A deeper understanding of the mechanisms governing the reactions of 4-(furan-3-yl)but-3-en-2-one is crucial for optimizing existing synthetic methods and discovering new transformations. While the general pathways of reactions like aldol (B89426) condensation and Michael addition are known, the specific nuances involving the furan ring, especially under superelectrophilic activation, are less understood. researchgate.netlibretexts.org

Computational studies, such as those using Density Functional Theory (DFT), will be instrumental in mapping reaction energy landscapes. vhu.edu.vnresearchgate.net These theoretical investigations can help identify key intermediates and transition states, providing insights that are often difficult to obtain through experimental means alone. jmaterenvironsci.com For example, DFT calculations can elucidate the different potential pathways in iodine-catalyzed cyclization reactions, helping to explain the observed product distributions. vhu.edu.vn

Experimental mechanistic studies will also remain vital. Techniques like kinetic analysis and competition reactions can reveal the influence of substituents on reaction rates and selectivity. rsc.orgresearchgate.net Isotope labeling studies can trace the path of atoms through a reaction, confirming or refuting proposed mechanisms. For instance, radical trapping experiments using agents like TEMPO have been used to confirm radical-mediated pathways in furan arylation reactions. researchgate.net The combination of these computational and experimental approaches will be key to unraveling the intricate details of furan enone reactivity.

Chemoinformatics and Machine Learning in Furan Enone Research

The fields of chemoinformatics and machine learning (ML) are poised to revolutionize chemical research by leveraging large datasets to predict molecular properties and reaction outcomes. nih.govnih.gov For furan enones, these tools offer several exciting avenues for future exploration.